molecular formula C23H21ClN4O5 B2535569 [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-88-6

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2535569
CAS RN: 946371-88-6
M. Wt: 468.89
InChI Key: IHPMUTWZKBKQNI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an oxazole ring, a triazole ring, and a carboxylate group. It also contains a dimethoxyphenyl group and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and triazole rings, as well as the dimethoxyphenyl and chlorophenyl groups, would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxazole and triazole rings might participate in various reactions. The dimethoxyphenyl and chlorophenyl groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of the oxazole and triazole rings, as well as the dimethoxyphenyl and chlorophenyl groups, could affect these properties .

Scientific Research Applications

Synthesis and Characterization : Research on triazole derivatives, including the synthesis of ethyl 2-triazolyl-2-oxoacetate derivatives, has demonstrated the potential for creating a variety of compounds with unique bonding interactions and molecular structures. These compounds have been analyzed using techniques like Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, revealing insights into their nucleophilic/electrophilic nature and interaction energies (Ahmed et al., 2020).

Chemical Reactions and Mechanisms : The reactivity of carboxylic acids with triazine to form oxazoline derivatives under mild conditions indicates a versatile approach to synthesizing oxazolines, showcasing the potential for functional group transformations and new synthetic pathways (Bandgar & Pandit, 2003).

Applications in Material Science and Biology : The synthesis and application of oxazole derivatives for the creation of macrolides demonstrate the compound's utility in generating complex molecules with potential biological activity. Such synthetic strategies could be pivotal for developing new therapeutics and understanding molecular interactions in biological systems (Wasserman, Gambale, & Pulwer, 1981).

Innovative Synthetic Approaches : The development of condensing agents for the formation of amides and esters from carboxylic acids highlights the importance of novel reagents in facilitating organic synthesis, potentially offering efficient pathways for the synthesis of complex derivatives including oxazolines and triazoles (Kunishima et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action, especially if it’s intended to be used as a drug .

properties

IUPAC Name

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O5/c1-13-20(26-27-28(13)16-10-8-15(24)9-11-16)23(29)32-12-18-14(2)33-22(25-18)17-6-5-7-19(30-3)21(17)31-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPMUTWZKBKQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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